molecular formula C15H13Cl2N3O6S B601272 Cefazedone Impurity 5 CAS No. 788106-07-0

Cefazedone Impurity 5

Cat. No.: B601272
CAS No.: 788106-07-0
M. Wt: 434.26
Attention: For research use only. Not for human or veterinary use.
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Description

Cefazedone Impurity 5, chemically known as (6R,7R)-7-((2-(3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetyl)amino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, is a byproduct found in the synthesis of Cefazedone, a cephalosporin antibiotic. This impurity is significant in pharmaceutical research for its role in quality control, method validation, and stability studies .

Mechanism of Action

Target of Action

Cefazedone, the parent compound of Cefazedone Impurity 5, primarily targets penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibiotics.

Mode of Action

Cefazedone binds to and inactivates the penicillin-binding proteins . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis. Bacteria eventually lyse due to ongoing activity of cell wall autolytic enzymes while cell wall assembly is arrested.

Biochemical Pathways

Cefazedone’s action on penicillin-binding proteins disrupts the synthesis of peptidoglycan, an essential component of the bacterial cell wall . This disruption can lead to cell lysis and death, thereby exerting its antibacterial effect.

Pharmacokinetics

A study on intravenous cefazedone sodium in patients with community-acquired pneumonia provides some insights into the pharmacokinetics of the parent compound, cefazedone . The study found that the time of Cefazedone concentration exceeds the minimum inhibitory concentration (MIC) is the key pharmacokinetic-pharmacodynamic variable associated with the killing of pathogens .

Result of Action

The primary result of Cefazedone’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis This leads to the death of the bacteria, thereby helping to clear the infection

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cefazedone Impurity 5 involves the reaction of 7-aminocephalosporanic acid (7-ACA) with specific reagents under controlled conditions. The process typically includes acylation reactions where 7-ACA is reacted with compounds like tetrazole acetic acid in the presence of catalysts such as pivaloyl chloride. The reaction is carried out in solvents like methylene chloride, with careful control of temperature and pH to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the impurity is within acceptable limits. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the synthesis and ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Cefazedone Impurity 5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Cefazedone Impurity 5 has several applications in scientific research:

Comparison with Similar Compounds

Cefazedone Impurity 5 can be compared with other impurities and related compounds found in the synthesis of cephalosporin antibiotics. Some similar compounds include:

  • Cefazedone Impurity 1
  • Cefazedone Impurity 4
  • Cefazedone Impurity 6
  • Cefazedone Impurity 10

Uniqueness: this compound is unique due to its specific chemical structure and the conditions under which it is formed. Its presence and concentration can significantly impact the quality and stability of the final pharmaceutical product .

Biological Activity

Cefazedone, a semisynthetic first-generation cephalosporin, is known for its antibacterial properties. However, its impurities, particularly Cefazedone Impurity 5 , have garnered attention due to their potential biological activities and toxicological implications. This article explores the biological activity of this compound, focusing on its toxicity, effects on embryonic development, and comparative studies with related compounds.

Overview of Cefazedone and Its Impurities

Cefazedone functions by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cell walls, thereby disrupting cell wall synthesis and exhibiting antibacterial activity . However, impurities can alter the pharmacological profile of the drug. Among these, this compound has been identified as a significant factor in toxicity assessments.

Zebrafish Embryo Model

Recent studies have utilized zebrafish embryos to assess the toxicity of Cefazedone and its impurities. The findings indicate that:

  • This compound exhibits teratogenic effects at concentrations above 100 μg/ml.
  • At concentrations of 300 μg/ml and 500 μg/ml, the teratogenic rate exceeds 90%, leading to severe developmental abnormalities such as body deformities and pigmentation loss .

The following table summarizes key findings from zebrafish embryo tests:

Concentration (μg/ml)Teratogenic Rate (%)Observed Effects
≤10<5Normal development
50<5Minor abnormalities
10023Moderate deformities
300>90Severe deformities, pigmentation loss
500>90High mortality rates

Mechanism of Toxicity

The mechanism underlying the toxicity of this compound appears to involve oxidative stress and disruption of normal cellular processes. Studies have shown that exposure to this impurity results in:

  • Oxidative Damage : Increased levels of reactive oxygen species (ROS) lead to cellular damage.
  • Embryonic Development Disruption : Abnormal yolk sac development and heart malformations were observed in treated embryos .

Comparative Studies with Related Compounds

Comparative analysis with other cephalosporins, such as Cefazolin , reveals that while both compounds share similar antibacterial mechanisms, their impurity profiles significantly affect their safety profiles. For instance:

  • Cefazolin showed lower teratogenic rates in similar tests, indicating that impurities play a crucial role in determining the overall safety of these antibiotics .
  • The structural differences between Cefazedone and Cefazolin may influence the interaction with PBPs and the subsequent biological activity.

Case Study 1: Developmental Toxicity Assessment

A study conducted on multiple batches of cefazedone sodium revealed that controlling impurity levels below 1% significantly mitigated toxic effects. Batches with higher impurity content exhibited increased teratogenic rates and developmental issues in zebrafish models .

Case Study 2: Clinical Observations

Long-term clinical observations comparing Cefazedone with Cefazolin indicated that despite similar therapeutic uses, patient outcomes varied significantly based on impurity profiles. Patients exposed to higher impurity levels reported more adverse effects, underscoring the importance of purity in pharmaceutical preparations .

Properties

CAS No.

788106-07-0

Molecular Formula

C15H13Cl2N3O6S

Molecular Weight

434.26

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 7-​[[2-​(3,​5-​dichloro-​4-​oxo-​1(4H)​-​pyridinyl)​acetyl]​amino]​-​3-​(hydroxymethyl)​-​8-​oxo-​, (6R,​7R)​-

Origin of Product

United States

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